13,14-Dihydro-15-keto prostaglandin D2 is a significant metabolite derived from prostaglandin D2 through enzymatic processes, particularly involving the enzyme 15-hydroxyprostaglandin dehydrogenase. It is classified within the broader category of prostaglandins, which are lipid compounds with various physiological roles, including inflammatory responses and regulation of blood flow. This compound is notable for its selective agonistic activity on the DP2 receptor, making it of interest in various biological and pharmacological studies.
13,14-Dihydro-15-keto prostaglandin D2 is primarily formed in the body as a metabolic product of prostaglandin D2. It belongs to the class of organic compounds known as prostaglandins and related compounds. These substances are unsaturated carboxylic acids that play crucial roles in numerous physiological functions, including mediating inflammation and modulating immune responses .
The synthesis of 13,14-Dihydro-15-keto prostaglandin D2 can be achieved through several methods:
The enzymatic method typically requires specific conditions such as pH control and temperature regulation to optimize enzyme activity. Research has indicated that the stability and yield of 13,14-Dihydro-15-keto prostaglandin D2 can vary significantly based on these parameters .
The molecular formula for 13,14-Dihydro-15-keto prostaglandin D2 is . Its structure features a cyclopentane ring characteristic of prostaglandins, along with multiple functional groups that contribute to its biological activity.
Key structural data includes:
The chemical behavior of 13,14-Dihydro-15-keto prostaglandin D2 includes:
Research indicates that this compound undergoes specific metabolic pathways that can be quantified using techniques such as radioimmunoassay and enzyme-linked immunosorbent assay (ELISA), highlighting its relevance in clinical diagnostics .
The mechanism by which 13,14-Dihydro-15-keto prostaglandin D2 exerts its effects primarily involves:
Studies have shown that inhalation of related compounds can significantly increase plasma concentrations of this metabolite within minutes, indicating its rapid action in vivo .
Quantitative assays have been developed to measure levels of this metabolite in biological samples, reflecting its importance in research settings .
13,14-Dihydro-15-keto prostaglandin D₂ (DK-PGD₂) is a biologically active metabolite of prostaglandin D₂ (PGD₂) formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. Unlike its parent compound, DK-PGD₂ exhibits enhanced stability and receptor selectivity, positioning it as a critical mediator in inflammatory and immune processes [3] [6]. Its signaling is predominantly mediated through G-protein-coupled receptors (GPCRs), with pronounced effects on allergic inflammation, leukocyte recruitment, and immune cell activation.
DK-PGD₂ functions as a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as DP2. This receptor belongs to the formyl peptide receptor family and signals through Gαᵢ-coupled pathways [2] [4]. Upon binding, DK-PGD₂ triggers several downstream events:
Table 1: Key Signaling Pathways Activated by DK-PGD₂ via CRTH2
Pathway | Effector Molecules | Biological Outcome | |
---|---|---|---|
Gαᵢ Coupling | ↓ cAMP, ↑ Ca²⁺ | Cell migration, cytoskeletal reorganization | |
PI3K/AKT | ↑ Phospho-AKT, ↓ GSK-3β | Enhanced cell survival & cytokine production | |
JAK-STAT Modulation | ↑ STAT5 phosphorylation | Th2 cytokine secretion (IL-4, IL-13) | |
NF-κB Regulation | ↓ p65 nuclear translocation | Inflammatory resolution in macrophages | [4] [6] [7] |
In macrophages, DK-PGD₂/CRTH2 signaling amplifies store-operated calcium entry (SOCE) by upregulating stromal interaction molecule 1 (STIM1) and calcium release-activated calcium modulator 1 (ORAI1). This pathway suppresses NF-κB activation and TNF-α production via microRNA-155-mediated destabilization of TNF-α mRNA, highlighting a pro-resolving function in non-allergic contexts [7].
DK-PGD₂ is a potent chemoattractant for CRTH2-expressing cells, including Th2 lymphocytes, eosinophils, basophils, and ILC2s [2] [6]:
Table 2: DK-PGD₂-Induced Gene Expression in Human ILC2s
Gene Symbol | Function | Regulation by DK-PGD₂ | |
---|---|---|---|
IL5 | Eosinophil activation | ↑ 4.8-fold | |
IL13 | Mucus hypersecretion | ↑ 3.2-fold | |
ARG2 | Arginine metabolism | ↑ 5.1-fold | |
SLC43A2 | Amino acid transport | ↑ 4.3-fold | |
DUSP4 | MAPK pathway suppression | ↓ 2.7-fold (w/ antagonist) | [6] |
Eosinophil recruitment is further augmented by DK-PGD₂-mediated upregulation of adhesion molecules (e.g., integrin α4β1) and endothelial adhesion cascades. This facilitates tissue infiltration in asthma and allergic rhinitis [2] [4].
PGD₂ metabolites like DK-PGD₂ exhibit biased agonism toward CRTH2 over DP1, yet both receptors coordinately regulate inflammation [4] [6] [8]:
Table 3: Functional Specificity of DK-PGD₂ for Prostaglandin Receptors
Receptor | G-Protein Coupling | DK-PGD₂ Affinity | Primary Actions | |
---|---|---|---|---|
CRTH2 (DP2) | Gαᵢ (↓ cAMP, ↑ Ca²⁺) | High (Kd ~20 nM) | Chemotaxis, Th2 activation | |
DP1 | Gαₛ (↑ cAMP) | Low (≥100-fold lower) | Vasodilation, anti-aggregatory | |
TP | Gαq (↑ Ca²⁺) | Negligible | Bronchoconstriction, platelet activation | [3] [4] [9] |
This receptor cross-talk extends to transcriptional regulation: CRTH2 activation induces CRTH2 gene expression via NFAT nuclear translocation, creating a self-amplifying loop. Conversely, DP1 agonism upregulates anti-inflammatory mediators like IL-10, offsetting CRTH2-driven inflammation [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2